Methods and Technical Details
The synthesis of tert-Butylarsine can be accomplished through several methods:
Structure and Data
Tert-Butylarsine possesses a tetrahedral geometry around the arsenic atom, similar to other organoarsenic compounds. Its molecular structure can be represented as follows:
The structure features a central arsenic atom bonded to three hydrogen atoms and one tert-butyl group, which contributes to its unique physical properties.
Reactions and Technical Details
Tert-Butylarsine can undergo several reactions typical for organoarsenic compounds:
These reactions highlight the reactivity of tert-Butylarsine in various chemical environments.
Process and Data
The mechanism of action for tert-Butylarsine primarily involves its reactivity as a nucleophile in substitution reactions. Due to the presence of the electron-rich tert-butyl group, it can effectively participate in nucleophilic attacks on electrophiles. The stability imparted by the bulky tert-butyl group allows it to act selectively in organic synthesis, especially in forming more complex organoarsenic compounds.
Physical Properties
Chemical Properties
These properties make tert-Butylarsine suitable for various applications in organic synthesis.
Tert-Butylarsine has several scientific uses, including:
The development of tert-butylarsine (TBA) emerged from foundational research on organoarsenic compounds in the mid-20th century. Initial synthesis routes involved transalkylation or reduction reactions, where arsenic halides (e.g., AsCl₃) reacted with organomagnesium or organolithium reagents. A representative reaction is:AsCl₃ + 3t-BuMgCl → (t-Bu)₃As + 3MgCl₂Early characterization relied on vibrational spectroscopy (IR) and nuclear magnetic resonance (¹H NMR), which confirmed the distinct C-As bonding environment. TBA’s stability exceeded that of methyl- or phenyl-arsenic analogs due to the steric bulk of the tert-butyl group, which hindered oxidation and decomposition—a trend aligning with the inverse relationship between atomic size and M-C bond stability in heavier main-group elements [1].
Table 1: Evolution of Organoarsenic Precursors
Precursor | Synthesis Method | Key Characterization Data | Thermal Stability |
---|---|---|---|
Trimethylarsine | Alkylation of AsCl₃ with CH₃MgBr | ¹H NMR: δ 1.5 ppm | Decomposes at 150°C |
Triphenylarsine | Grignard reaction with AsCl₃ | IR: As-C stretch 510 cm⁻¹ | Stable to 280°C |
tert-Butylarsine (TBA) | Transalkylation of AsCl₃ with t-BuLi | ¹H NMR: δ 1.3 ppm (s, 9H) | Stable to 320°C |
Research in the 1980s revealed TBA’s unique kinetic stabilization: the tert-butyl group’s steric bulk reduced As-As bond formation, a common decomposition pathway in lighter alkylarsines. This property positioned TBA as a viable candidate for applications demanding precise stoichiometric control [1] [6].
Arsine (AsH₃) dominated early III-V semiconductor deposition (e.g., GaAs, InP) but posed severe handling challenges due to its high toxicity (LC₅₀: 5 ppm) and pyrophoric nature. Metal-organic chemical vapor deposition (MOCVD) reactors required excess AsH₃ (V/III ratios >50) to compensate for inefficient decomposition, generating hazardous waste [2] [5].
TBA’s adoption addressed these limitations through:
Table 2: Arsine vs. TBA in Semiconductor Processing
Parameter | Arsine (AsH₃) | tert-Butylarsine (TBA) |
---|---|---|
State at Room Temperature | Compressed gas | Liquid |
Vapor Pressure | 15,000 mmHg at 20°C | 180 mmHg at 20°C |
Decomposition Temperature | >600°C | 450–500°C |
Typical V/III Ratio in MOCVD | 50–100:1 | 5–10:1 |
Carbon Incorporation in GaAs | High (10¹⁷ cm⁻³) | Low (10¹⁶ cm⁻³) |
TBA’s industrial integration accelerated in the 1990s, driven by three key milestones:
Pioneering Process Validation (1991–1995): Komeno et al. demonstrated TBA as a primary arsenic source for GaAs MOCVD, achieving electron mobility exceeding 150,000 cm²/V·s at 77K—comparable to AsH₃-based films. This established TBA’s viability for high-purity epitaxy [2].
Concentrator Photovoltaic (CPV) Scale-Up (2004): Fthenakis et al. identified TBA as critical for reducing catastrophic risk in multi-ton arsenic delivery systems. For concentrator cells (500× light focus), TBA cut arsenic consumption by 600× versus flat-plate technologies, enabling safer large-scale production [2].
Advanced Precursor Formulations (2010–Present): Industrial suppliers (e.g., Dow, AkzoNobel) developed ultra-high-purity TBA (>99.9999%) with metal impurities <0.1 ppb. This enabled layer-by-layer growth in tools like AIXTRON® Planetary Reactors®, supporting >95-wafer batches for GaAs/InP heterostructures [2].
Table 3: Timeline of TBA Industrial Integration
Year | Milestone | Impact |
---|---|---|
1988 | First MOCVD of GaAs using TBA | Demonstrated 20% lower oxygen contamination vs. AsH₃ |
1995 | Commercial TBA production by Morton International | Enabled volume supply for optoelectronics industry |
2004 | Qualification for space-grade InP/InGaAs cells | Achieved radiation-hardened solar cells with 28% efficiency |
2015 | Adoption in 300-mm wafer tools | Supported 5G HBT and VCSEL mass production |
Concluding Remarks
TBA exemplifies the evolution of organometallic chemistry from academic curiosity to industrial cornerstone. Its development underscores how molecular design—steric bulk, bond stability, and tailored decomposition—can resolve core challenges in advanced electronics manufacturing. As MOCVD advances toward monolithic III-V/Si integration, TBA derivatives continue to enable safer, more precise arsenic delivery.
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